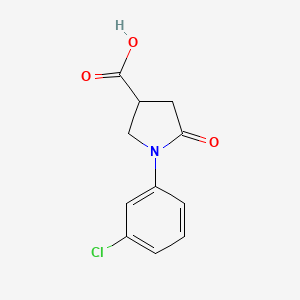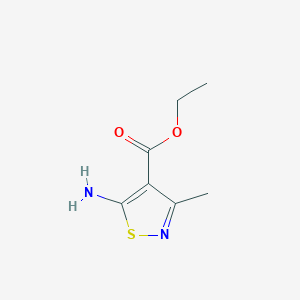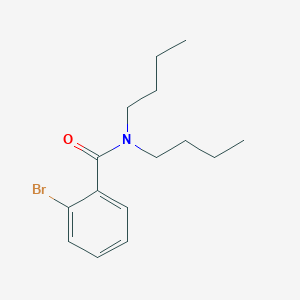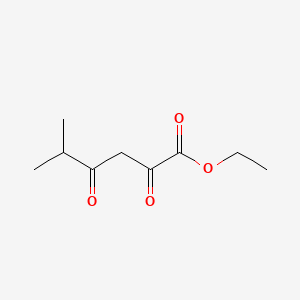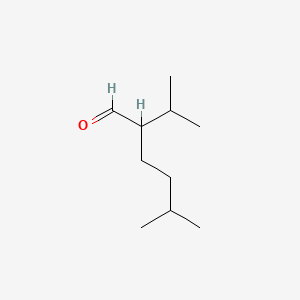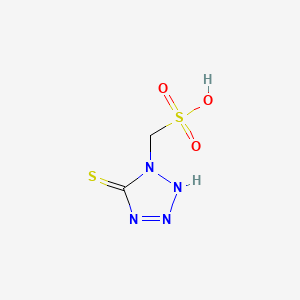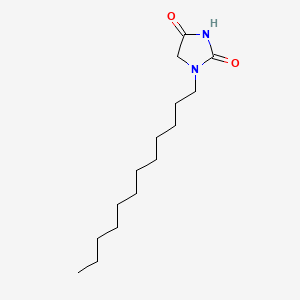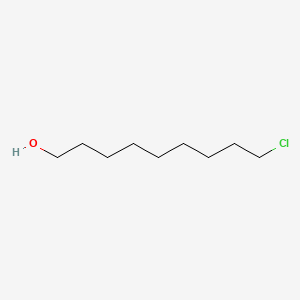
9-Chloro-1-nonanol
Übersicht
Beschreibung
9-Chloro-1-nonanol is a chemical compound with the molecular formula C9H19ClO and a molecular weight of 178.7 . It is a compound that has gained attention in scientific and industrial research.
Molecular Structure Analysis
The molecular structure of 9-Chloro-1-nonanol consists of 9 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
9-Chloro-1-nonanol has a melting point of 28°C and a boiling point of 254.55°C . Its density is approximately 0.9723 (rough estimate) and it has a refractive index of 1.4575 (estimate) . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Application 1: Antifungal Agent in Agriculture
- Summary of Application : 1-nonanol, a main component of cereal volatiles, has been studied for its potential antifungal activity against Aspergillus flavus, a fungus that can spoil postharvest cereal grains .
- Methods of Application : The growth of A. flavus was completely inhibited by 0.11 and 0.20 μL/mL 1-nonanol at vapor and liquid contact phases, respectively . Metabolomic analysis was used to identify the changes in the fungus after treatment with 1-nonanol .
- Results or Outcomes : The study found that 1-nonanol could disrupt cell membrane integrity and mitochondrial function, potentially inducing apoptosis of A. flavus mycelia . In simulated grain storage experiments, 1-nonanol vapor, at a concentration of 264 μL/L, completely inhibited A. flavus growth in wheat, corn, and paddy grain with an 18% moisture content .
Application 2: Pharmaceutical Industry
- Summary of Application : 9-Chloro-1-nonanol is used as an intermediate in the synthesis of various pharmaceutical compounds .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular pharmaceutical compound being synthesized. Typically, this would involve reactions under controlled conditions to incorporate the 9-Chloro-1-nonanol into the desired compound .
Application 3: Agrochemical Industry
- Summary of Application : 9-Chloro-1-nonanol serves as a building block for the production of pesticides and insecticides .
- Methods of Application : As with the pharmaceutical industry, the specific methods of application would depend on the particular pesticide or insecticide being produced. This could involve various chemical reactions to incorporate the 9-Chloro-1-nonanol into the final product .
- Results or Outcomes : The use of 9-Chloro-1-nonanol in the production of pesticides and insecticides can result in products that are effective at controlling pests and insects, thereby protecting crops and improving agricultural yields .
Application 4: Personal Care Products
- Summary of Application : 9-Chloro-1-nonanol finds application in the manufacturing of cosmetics, perfumes, and other personal care products .
- Methods of Application : The compound can be incorporated into various formulations for personal care products, depending on the specific product being produced .
- Results or Outcomes : The inclusion of 9-Chloro-1-nonanol in personal care products can contribute to the desired properties of these products, such as scent, texture, and effectiveness .
Application 5: Chemical Industry
- Summary of Application : 9-Chloro-1-nonanol is used as a building block in the chemical industry . It can be used in the synthesis of a variety of chemical products .
- Methods of Application : The specific methods of application would depend on the particular chemical product being synthesized. This could involve various chemical reactions to incorporate the 9-Chloro-1-nonanol into the final product .
- Results or Outcomes : The use of 9-Chloro-1-nonanol in the production of chemical products can result in a wide range of products with diverse properties and applications .
Application 6: Research and Development
- Summary of Application : 9-Chloro-1-nonanol is often used in research and development settings . It can be used in the development of new synthetic methods, the study of reaction mechanisms, and the exploration of new potential applications .
- Methods of Application : The methods of application in a research and development context can vary widely, depending on the specific goals of the research .
- Results or Outcomes : The outcomes of using 9-Chloro-1-nonanol in research and development can include new scientific knowledge, innovative synthetic methods, and the discovery of new potential applications for the compound .
Safety And Hazards
9-Chloro-1-nonanol is classified under the GHS07 category . The signal word for this compound is “Warning” and the hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and seeking medical attention if irritation persists .
Eigenschaften
IUPAC Name |
9-chlorononan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWFEAMFGGBZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068630 | |
| Record name | 1-Nonanol, 9-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Chloro-1-nonanol | |
CAS RN |
51308-99-7 | |
| Record name | 9-Chloro-1-nonanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51308-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nonanol, 9-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051308997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nonanol, 9-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Nonanol, 9-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







